molecular formula C10H13FN6O2 B11826213 3'-Amino-2',3'-dideoxy-2-fluoroadenosine

3'-Amino-2',3'-dideoxy-2-fluoroadenosine

Cat. No.: B11826213
M. Wt: 268.25 g/mol
InChI Key: SZVPVHHHZBIOFV-KVQBGUIXSA-N
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Description

3’-Amino-2’,3’-dideoxy-2-fluoroadenosine is a synthetic nucleoside analog with significant antiviral properties. It is particularly effective against RNA viruses, including HIV and hepatitis C. The compound’s molecular formula is C10H13FN6O2, and it has a molecular weight of 268.25 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-2’,3’-dideoxy-2-fluoroadenosine typically involves the modification of adenosine through a series of chemical reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yield and purity.

Industrial Production Methods

Industrial production of 3’-Amino-2’,3’-dideoxy-2-fluoroadenosine involves large-scale chemical synthesis using optimized reaction conditions to ensure consistency and quality. The process includes rigorous purification steps to remove any impurities and achieve the desired level of purity, typically ≥ 99%.

Chemical Reactions Analysis

Types of Reactions

3’-Amino-2’,3’-dideoxy-2-fluoroadenosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and fluorine groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated adenosine derivatives, while substitution reactions can produce a variety of amino-substituted nucleosides.

Scientific Research Applications

3’-Amino-2’,3’-dideoxy-2-fluoroadenosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving nucleic acid interactions and enzyme inhibition.

    Medicine: Its antiviral properties make it a candidate for the development of new antiviral drugs, particularly for HIV and hepatitis C.

    Industry: The compound is used in the production of oligonucleotides and other nucleic acid-based products.

Mechanism of Action

The antiviral activity of 3’-Amino-2’,3’-dideoxy-2-fluoroadenosine is primarily due to its ability to inhibit viral RNA replication. The compound targets reverse transcriptase, an enzyme crucial for the replication of RNA viruses. By incorporating into the viral RNA, it causes premature termination of the RNA chain, thereby preventing the virus from replicating.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Amino-2’,3’-dideoxyadenosine
  • 2’,3’-Dideoxy-2’-fluoroadenosine
  • 3’-Amino-2’,3’-dideoxy-2-chloroadenosine

Uniqueness

3’-Amino-2’,3’-dideoxy-2-fluoroadenosine stands out due to its unique combination of an amino group at the 3’ position and a fluorine atom at the 2’ position. This structural configuration enhances its antiviral properties and makes it more effective in inhibiting viral replication compared to other similar compounds .

Properties

Molecular Formula

C10H13FN6O2

Molecular Weight

268.25 g/mol

IUPAC Name

[(2S,3S,5R)-3-amino-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H13FN6O2/c11-10-15-8(13)7-9(16-10)17(3-14-7)6-1-4(12)5(2-18)19-6/h3-6,18H,1-2,12H2,(H2,13,15,16)/t4-,5+,6+/m0/s1

InChI Key

SZVPVHHHZBIOFV-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)F)N)CO)N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)N

Origin of Product

United States

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